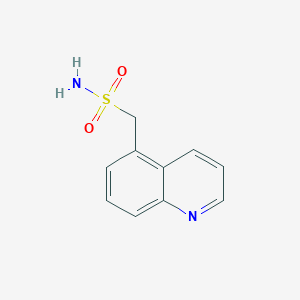

Méthanesulfonamide de (quinoléin-5-yl)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Metal Mediated Inhibition of Methionine Aminopeptidase

Quinolinyl sulfonamides have been identified as potent inhibitors of methionine aminopeptidase (MetAP), an enzyme that plays a crucial role in protein synthesis and regulation. Specifically, compounds such as N-(quinolin-8-yl)methanesulfonamide and N-(5-chloroquinolin-8-yl)methanesulfonamide have shown to inhibit various metal forms of Escherichia coli MetAP. The inhibition potency varies with the metal concentration, indicating a metal-dependent mechanism. X-ray crystallography of the enzyme-inhibitor complex reveals that these inhibitors form a metal complex at the active site, which is stabilized by hydrogen bonds and metal interactions. This study underscores the importance of in vitro conditions that mimic in vivo environments for the evaluation of MetAP inhibitors .

Synthesis of Quinolinyl Sulfonamides

The synthesis of N-(quinolin-2-yl)sulfonamides has been achieved through an intermolecular amidation process involving quinoline N-oxides and arylsulfonamides. This reaction is facilitated by the use of PhI(OAc)2 and PPh3, which allows for the reaction to proceed smoothly under metal-free conditions. The yields of the resulting N-(quinolin-2-yl)sulfonamides range from satisfactory to excellent, demonstrating an efficient method for the synthesis of these compounds .

Acetylcholinesterase Inhibition by Quinolinium Compounds

Methanesulfonyl esters of quaternary quinolinium compounds have been synthesized and evaluated as inhibitors of acetylcholinesterase, an enzyme critical for nerve function. These compounds exhibit varying degrees of reversible and irreversible inhibition of the enzyme. The study measured binding constants, first-order, and second-order rate constants, revealing that the potency of these inhibitors cannot be solely correlated with the pKa value of the leaving group. Interestingly, some diquaternary compounds with a decamethylene bridge were found to be the most potent methanesulfonate anticholinesterase agents, despite the general trend of methanesulfonyl groups being less effective or even detrimental to non-covalent binding .

Generation of o-Quinodimethanes

2-[(Trimethylsilyl)methyl]benzyl methanesulfonates have been utilized as precursors for generating o-quinodimethanes. These precursors react with potassium fluoride in the presence of 18-crown-6 at room temperature, leading to the formation of o-quinodimethanes. These intermediates can then be trapped with electron-deficient olefins to produce [4+2] cycloadducts in good yields. This method presents a useful approach for the generation of o-quinodimethanes, which are valuable intermediates in organic synthesis .

Applications De Recherche Scientifique

- Matériaux photovoltaïques: Les dérivés de la quinoléine ont été étudiés pour leurs propriétés d'absorption de la lumière dans les cellules photovoltaïques de troisième génération. Les chercheurs évaluent leurs niveaux d'énergie et leurs spectres d'absorption .

- Synthèse plus verte: Les chimistes visent à développer des procédés chimiques durables. Les quinoléines, y compris le méthanesulfonamide de (quinoléin-5-yl), sont examinées pour leur impact environnemental .

Cellules photovoltaïques et électronique organique

Chimie verte et procédés durables

Safety and Hazards

The safety information for (Quinolin-5-yl)methanesulfonamide includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

Mécanisme D'action

Target of Action

The primary target of (Quinolin-5-yl)methanesulfonamide is Methionine aminopeptidase . This enzyme plays a crucial role in protein synthesis by removing the N-terminal methionine from nascent proteins .

Mode of Action

It is known that the compound binds to the methionine aminopeptidase, potentially inhibiting its function .

Biochemical Pathways

By inhibiting Methionine aminopeptidase, it could potentially disrupt the maturation of proteins, affecting various downstream cellular processes .

Pharmacokinetics

These properties significantly impact the bioavailability of the compound, determining how much of the drug reaches the target site in the body .

Result of Action

Given its target, it is likely that it affects protein synthesis and maturation, potentially leading to a disruption in cellular processes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of (Quinolin-5-yl)methanesulfonamide. Factors such as pH, temperature, and the presence of other molecules can affect how the compound interacts with its target and how it is metabolized in the body .

Analyse Biochimique

Biochemical Properties

Quinoline compounds are known to interact with diverse biological targets like proteins, receptors, and enzymes . The nature of these interactions could be due to the unique structure of the quinoline ring, which allows it to form stable complexes with various biomolecules .

Cellular Effects

One of the quinoline derivatives has shown activity against a non-small cell lung cancer cell line, A549 . This suggests that (Quinolin-5-yl)methanesulfonamide might also influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Quinoline derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

Quinoline compounds are known to be involved in various metabolic pathways, interacting with different enzymes or cofactors .

Propriétés

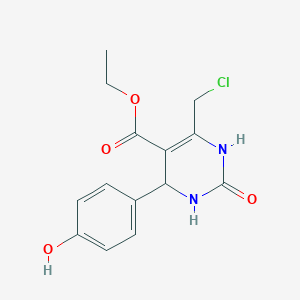

IUPAC Name |

quinolin-5-ylmethanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2S/c11-15(13,14)7-8-3-1-5-10-9(8)4-2-6-12-10/h1-6H,7H2,(H2,11,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXIXRBGWTVLLGR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=CC=NC2=C1)CS(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-N-[[3-(trifluoromethyl)-1,2-oxazol-4-yl]methyl]propanamide](/img/structure/B2509202.png)

![(Z)-N-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-4-nitrobenzamide](/img/structure/B2509207.png)

![N-(1-cyanocyclopropyl)-2-[N-(2-phenylethyl)acetamido]acetamide](/img/structure/B2509211.png)

![2,6-difluoro-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2509212.png)

![N~2~-(furan-2-ylmethyl)-N-[2-(methoxycarbonyl)phenyl]-alpha-asparagine](/img/structure/B2509214.png)

![N-[(1-adamantylamino)-oxomethyl]-2-chloroacetamide](/img/structure/B2509216.png)

![7-(2-ethoxyethyl)-1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2509220.png)

![8-methyl-5-(3-methylbenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2509224.png)